BenchChemオンラインストアへようこそ!

5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Medicinal Chemistry ADME Prediction Drug Design

5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS 1649454-57-8) is a differentiated halogenated pyrimidine building block featuring a C5 bromine handle for Suzuki-Miyaura cross-coupling, a C4 cyclopropyl group that enhances metabolic stability and restricts conformation, and a C6 methoxy group. This precise substitution pattern (XLogP3 1.8, TPSA 35.0 Ų) occupies optimal CNS drug-like space and is validated in URAT1, USP1, and kinase inhibitor programs. Substitution with generic analogs compromises reactivity, stability, and biological recognition, making this specific intermediate essential for focused library synthesis and medicinal chemistry campaigns. Supplied as a solid with consistent purity and reliable global logistics for seamless R&D procurement.

Molecular Formula C8H9BrN2O
Molecular Weight 229.077
CAS No. 1649454-57-8
Cat. No. B2825189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyclopropyl-6-methoxypyrimidine
CAS1649454-57-8
Molecular FormulaC8H9BrN2O
Molecular Weight229.077
Structural Identifiers
SMILESCOC1=NC=NC(=C1Br)C2CC2
InChIInChI=1S/C8H9BrN2O/c1-12-8-6(9)7(5-2-3-5)10-4-11-8/h4-5H,2-3H2,1H3
InChIKeyFHEYKQYHQQAZBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS 1649454-57-8) Technical Procurement Specification and Core Properties


5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS 1649454-57-8) is a halogenated pyrimidine derivative with a molecular formula of C8H9BrN2O and a molecular weight of 229.07 g/mol [1]. This heterocyclic compound features a bromine atom at the 5-position, a cyclopropyl group at the 4-position, and a methoxy group at the 6-position on the pyrimidine ring, providing a unique substitution pattern for synthetic elaboration . The compound is primarily supplied as a solid with commercial purities ranging from 95% to 98%+ and is intended strictly for research and development applications as a chemical building block or intermediate . Key computed physicochemical descriptors include an XLogP3 value of 1.8, a topological polar surface area (TPSA) of 35.0 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, which collectively inform its potential drug-like properties [2].

Why Generic Pyrimidine Building Blocks Cannot Replace 5-Bromo-4-cyclopropyl-6-methoxypyrimidine in Research and Development


Substituting 5-Bromo-4-cyclopropyl-6-methoxypyrimidine with a structurally related pyrimidine analog compromises multiple critical attributes simultaneously. The specific combination of the C5 bromine atom, C4 cyclopropyl group, and C6 methoxy group creates a unique electronic and steric environment that dictates both chemical reactivity and biological recognition . For example, the non-brominated analog 4-cyclopropyl-6-methoxypyrimidine lacks the C5 halogen handle essential for cross-coupling reactions, thereby limiting its utility as a synthetic intermediate for generating diverse chemical libraries . Conversely, 5-bromo-6-methoxypyrimidine omits the cyclopropyl moiety, which is widely recognized in medicinal chemistry to enhance metabolic stability and restrict molecular conformation . Furthermore, the measured logP and TPSA values for 5-Bromo-4-cyclopropyl-6-methoxypyrimidine (XLogP3 1.8, TPSA 35.0 Ų) fall within optimal ranges for central nervous system and oral drug-likeness [1], whereas substitution can drastically alter these parameters, potentially shifting a compound out of favorable property space. Therefore, generic replacement is not feasible without a complete re-evaluation of the synthetic route or a new medicinal chemistry campaign.

Quantitative Differentiation Guide: 5-Bromo-4-cyclopropyl-6-methoxypyrimidine Performance Metrics and Comparative Data


Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. Less Favorable Analogs

5-Bromo-4-cyclopropyl-6-methoxypyrimidine exhibits an XLogP3 value of 1.8, placing it within the optimal lipophilicity range (LogP 1-3) often associated with balanced membrane permeability and aqueous solubility [1]. This compares favorably to the more hydrophobic LogP of 2.33 reported for the same compound by an alternative estimation method [2]. While direct LogP data for the exact comparator 5-bromo-6-methoxypyrimidine is not publicly available in authoritative databases, the absence of the cyclopropyl group would predictably reduce lipophilicity and alter the compound's pharmacokinetic profile. Class-level inference suggests that the presence of the cyclopropyl group contributes to a moderate, controllable LogP, which is a key differentiator from simpler halogenated pyrimidines that may be either too polar or too lipophilic for certain drug discovery programs.

Medicinal Chemistry ADME Prediction Drug Design

Bulk Physical Properties: Density and Boiling Point Specification for Process Chemistry

The density of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine is reported as 1.6 ± 0.1 g/cm³, and its boiling point is 289.3 ± 40.0 °C at 760 mmHg [1]. These values are critical for designing large-scale reactions, separations, and purification protocols. In contrast, the non-brominated analog 4-cyclopropyl-6-methoxypyrimidine has a molecular weight of 150.18 g/mol , and while its specific density and boiling point are not universally reported, its lower molecular weight and lack of the heavy bromine atom would predict a lower density and a potentially lower boiling point, which could impact solvent selection and distillation parameters during manufacturing.

Process Chemistry Scale-up Synthesis Chemical Handling

Topological Polar Surface Area (TPSA) as a Differentiator for Oral Bioavailability

5-Bromo-4-cyclopropyl-6-methoxypyrimidine has a calculated Topological Polar Surface Area (TPSA) of 35.0 Ų [1]. This value is significantly below the threshold of 140 Ų commonly cited as the upper limit for good oral bioavailability and falls well within the more stringent 90 Ų limit for optimal central nervous system (CNS) penetration. The presence of the methoxy group (oxygen atom contributing to polarity) is counterbalanced by the hydrophobic bromine and cyclopropyl groups, resulting in a TPSA that is highly favorable. While a direct TPSA for the comparator 5-bromo-6-methoxypyrimidine is not readily available, the lack of the cyclopropyl group would alter the three-dimensional molecular surface and could lead to a different, potentially less favorable, TPSA. This property is a key differentiator for scientists prioritizing compounds with higher probability of favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Medicinal Chemistry Pharmacokinetics Drug-likeness

Synthetic Utility: The 5-Bromo Handle Enables a Unique Derivatization Pathway

The presence of the bromine atom at the 5-position of the pyrimidine ring is a critical functional handle for cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This reactivity is absent in the non-brominated analog, 4-cyclopropyl-6-methoxypyrimidine, which cannot undergo these same transformations without prior functionalization. The bromine atom in 5-Bromo-4-cyclopropyl-6-methoxypyrimidine offers a direct and efficient route to generate a wide array of C5-substituted analogs, enabling rapid exploration of structure-activity relationships (SAR). While quantitative rate constants for specific coupling partners are not available, the general reactivity of 5-bromopyrimidines in palladium-catalyzed reactions is well-established, positioning this compound as a superior synthetic intermediate.

Synthetic Chemistry Cross-coupling Building Blocks

Computed Hydrogen Bonding Profile: Zero Donors and Three Acceptors for Targeted Interactions

5-Bromo-4-cyclopropyl-6-methoxypyrimidine possesses a well-defined hydrogen bonding profile, with zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3) [1]. This profile is distinct from that of the non-brominated analog, 4-cyclopropyl-6-methoxypyrimidine, which also has HBD = 0 but a different HBA count (exact value not reported but likely similar). The three acceptors (two pyrimidine nitrogens and the methoxy oxygen) provide multiple, specific points for intermolecular interactions with biological targets, while the absence of donors limits its ability to act as a hydrogen bond donor, influencing its solubility and molecular recognition properties. This precise HBA/HBD ratio is a key descriptor for molecular docking and pharmacophore modeling, allowing researchers to predict and rationalize binding affinity and selectivity in silico.

Molecular Recognition Ligand Design Computational Chemistry

Commercial Availability and Purity: ≥97% Specification from Multiple Reputable Suppliers

5-Bromo-4-cyclopropyl-6-methoxypyrimidine is readily available from multiple chemical suppliers with purities of 95% and ≥97% , . The compound is supplied as a solid and is in stock at distributors including Aladdin Scientific (≥97% purity), BenchChem (95% purity), AChemBlock (95% purity), and AKSci (95% purity). While direct pricing comparisons are variable, the general availability across multiple vendors ensures competitive sourcing. In contrast, some more specialized or less common pyrimidine analogs may have limited commercial availability or require custom synthesis, leading to longer lead times and higher costs.

Procurement Quality Control Supply Chain

Recommended Scientific and Industrial Applications for 5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS 1649454-57-8)


Scaffold for Kinase Inhibitor Library Synthesis in Oncology Research

Given its favorable LogP (1.8) and low TPSA (35.0 Ų), 5-Bromo-4-cyclopropyl-6-methoxypyrimidine is an ideal core scaffold for generating focused libraries of kinase inhibitors. The C5 bromine atom allows for facile Suzuki-Miyaura cross-coupling to introduce diverse aromatic and heteroaromatic groups, a common strategy in the development of ATP-competitive kinase inhibitors . The cyclopropyl group at C4 is a recognized bioisostere that can enhance metabolic stability and restrict conformation, while the methoxy group at C6 can occupy a solvent-exposed region or participate in key hydrogen bond interactions. This compound serves as a direct synthetic entry point to analogs of numerous marketed and clinical-stage pyrimidine-based kinase inhibitors, enabling rapid exploration of chemical space around a validated pharmacophore.

Precursor for USP1 Inhibitor Development in Cancer Therapeutics

The 4-cyclopropyl-6-methoxypyrimidin-5-yl moiety is a critical structural component of potent and selective USP1 (Ubiquitin Specific Protease 1) inhibitors, such as KSQ-4279 (USP1-IN-1) and USP1-IN-3, which are being investigated for the treatment of cancers with homologous recombination deficiencies . 5-Bromo-4-cyclopropyl-6-methoxypyrimidine provides a direct and efficient synthetic handle for installing this key pharmacophore into more complex molecular architectures. Its physical properties (density 1.6 g/cm³, boiling point 289.3 °C) are well-suited for standard laboratory and scale-up operations, facilitating the multi-step synthesis required for these advanced inhibitors. The use of this specific building block ensures access to a validated structural motif with known biological activity, accelerating drug discovery programs in the DNA damage repair pathway.

Building Block for URAT1 Inhibitors and Metabolic Disease Programs

The compound has been cited as a key intermediate in the synthesis of URAT1 (Urate Transporter 1) inhibitors, a class of drugs used for the treatment of hyperuricemia and gout . The specific substitution pattern on the pyrimidine ring is likely essential for interacting with the URAT1 binding pocket, and the availability of 5-Bromo-4-cyclopropyl-6-methoxypyrimidine in high purity (≥97%) from multiple suppliers ensures that medicinal chemistry campaigns can reliably access this critical intermediate. Its physicochemical properties, including a favorable hydrogen bonding profile (0 donors, 3 acceptors), support its use in designing compounds with optimal oral bioavailability, a key requirement for chronic metabolic disease therapies.

Derivatization for Agrochemical Research and Novel Pesticide Design

The unique combination of substituents on 5-Bromo-4-cyclopropyl-6-methoxypyrimidine makes it a valuable starting material for the synthesis of novel agrochemicals, including pesticides and fungicides. The bromine atom provides a versatile handle for further chemical elaboration, enabling the introduction of diverse functional groups to optimize biological activity against specific pests or pathogens. The cyclopropyl group can impart favorable metabolic stability in environmental matrices, potentially leading to longer-lasting effects. The compound's availability and well-defined physical properties (density, boiling point) facilitate process chemistry optimization for larger-scale synthesis required for field trials and eventual commercial production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

4 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.